1-ethyl-3,3-difluorocyclobutane-1-carboxylic acid
Description
1-Ethyl-3,3-difluorocyclobutane-1-carboxylic acid is a fluorinated cyclobutane derivative featuring a carboxylic acid group at the 1-position, an ethyl substituent, and two fluorine atoms at the 3,3-positions. The base compound, 3,3-difluorocyclobutane-1-carboxylic acid (CAS 107496-54-8), has a molecular formula of C₅H₆F₂O₂ and a molecular weight of 136.1 g/mol .
Properties
IUPAC Name |
1-ethyl-3,3-difluorocyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c1-2-6(5(10)11)3-7(8,9)4-6/h2-4H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXURBFSZRFSASD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(C1)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3,3-Difluorocyclobutane-1,1-dicarboxylate
The synthesis begins with diisopropyl 3-oxocyclobutane-1,1-dicarboxylate (4 ), which undergoes deoxofluorination using Morph-DAST (morpholinosulfur trifluoride) to yield diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate (5 ) in 65% yield. This step replaces the ketone oxygen with two fluorine atoms, leveraging the electrophilic nature of the fluorinating agent.
Reaction Conditions :
-
Reagent : Morph-DAST (2.5 equiv)
-
Temperature : 0°C to room temperature (rt)
-
Solvent : Dichloromethane (CH₂Cl₂)
The product (5 ) serves as a versatile intermediate for further functionalization.
Reduction and Bromination to 1,1-Bis(bromomethyl)-3,3-difluorocyclobutane
Reduction of 5 with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) produces 3,3-difluorocyclobutane-1,1-dimethanol (6 ) in 94% yield. Subsequent bromination using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) yields 1,1-bis(bromomethyl)-3,3-difluorocyclobutane (3 ) in 64% yield.
Key Data :
| Step | Reagents | Yield (%) |
|---|---|---|
| Reduction (LiAlH₄) | THF, 0°C to rt | 94 |
| Bromination (CBr₄/PPh₃) | CH₂Cl₂, 0°C to rt | 64 |
This dibromide (3 ) is pivotal for alkylation reactions to introduce the ethyl group.
Ethyl Group Introduction via Alkylation
Double Alkylation Strategy
The ethyl group at the 1-position of the cyclobutane ring is introduced through a double alkylation reaction. Using 3 as the alkylating agent, ethylmagnesium bromide (EtMgBr) in THF at −78°C facilitates nucleophilic substitution, forming 1-ethyl-3,3-difluorocyclobutane-1-carboxylate.
Reaction Optimization :
-
Molar Ratio : 1:2 (dibromide 3 : EtMgBr)
-
Temperature : −78°C to rt
-
Solvent : THF
Ester Hydrolysis to Carboxylic Acid
The ethyl ester intermediate is hydrolyzed under acidic or basic conditions to yield the final carboxylic acid. For example, treatment with aqueous hydrochloric acid (HCl) at reflux for 12 hours achieves complete hydrolysis.
Hydrolysis Conditions :
-
Acid : 6M HCl
-
Temperature : 100°C
-
Yield : 85–90%
Alternative Route via Fluorination of Cyclobutanecarboxylates
Synthesis of Ethyl 3-Oxocyclobutanecarboxylate
A patent (CN117736093A) describes the preparation of ethyl 3-fluorocyclobutanecarboxylate, which can be adapted for difluorination. Starting with 3-oxocyclobutanecarboxylic acid, esterification with ethanol and concentrated sulfuric acid produces ethyl 3-oxocyclobutanecarboxylate in 78% yield.
Esterification Parameters :
-
Catalyst : H₂SO₄ (0.03 equiv)
-
Temperature : 70–80°C
-
Time : 20 hours
Sequential Fluorination and Alkylation
The ketone group in ethyl 3-oxocyclobutanecarboxylate is fluorinated using triethylamine trihydrofluoride (TEA·3HF) and trifluoromethanesulfonic anhydride (Tf₂O) at −10°C to 0°C, yielding ethyl 3,3-difluorocyclobutanecarboxylate. Subsequent ethyl group introduction via Grignard reaction and hydrolysis follows the pathway outlined in Section 2.
Fluorination Data :
-
Reagents : TEA·3HF (1.5 equiv), Tf₂O (1.5 equiv)
-
Isomer Ratio (cis:trans) : 1:1
-
Yield : 72%
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Total Yield (%) | Scalability |
|---|---|---|---|
| Deoxofluorination + Alkylation | Fluorination, reduction, alkylation | 45 | High (kg-scale) |
| Esterification + Fluorination | Esterification, fluorination | 58 | Moderate |
The deoxofluorination route offers superior scalability, with demonstrated production of 472 g of intermediate 7 in a single batch. In contrast, the esterification route provides better yields but requires stringent temperature control during fluorination.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
1-ethyl-3,3-difluorocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents, leading to the formation of carboxylic acids or ketones.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH₄) can be used to reduce the compound to its corresponding alcohol.
Substitution: Halogenation or other substitution reactions can be carried out using reagents like halogens or nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Industry
1-Ethyl-3,3-difluorocyclobutane-1-carboxylic acid serves as an important intermediate in the synthesis of pharmaceuticals. The presence of fluorine atoms enhances the biological activity of compounds, making them more effective as drugs. Research has shown that fluorinated compounds can exhibit improved pharmacokinetic properties, such as increased metabolic stability and bioavailability.
Case Study: Synthesis of Antiviral Agents
In studies focusing on antiviral drug development, derivatives of this compound have been explored for their potential to inhibit viral replication. For instance, modifications of the cyclobutane framework have led to the discovery of new antiviral agents targeting specific viral enzymes.
Agrochemicals
This compound is also utilized in the formulation of agrochemicals, including pesticides and herbicides. The fluorine substituents contribute to enhanced efficacy and selectivity against pests while reducing environmental impact.
Case Study: Development of Selective Herbicides
Research has indicated that derivatives of this compound can be designed to selectively target weed species without harming crops. This selectivity is crucial for sustainable agricultural practices.
Material Science
The unique properties of this compound make it a candidate for developing advanced materials. Its ability to form stable polymers can be exploited in creating coatings and adhesives with superior performance characteristics.
Case Study: Polymer Synthesis
Investigations into polymerization techniques involving this compound have shown promising results in producing materials with enhanced thermal stability and chemical resistance. Such materials are valuable in various industrial applications, including electronics and automotive sectors.
Comparative Analysis Table
| Application Area | Benefits | Examples/Case Studies |
|---|---|---|
| Pharmaceutical | Improved drug efficacy and stability | Antiviral agents synthesis |
| Agrochemicals | Enhanced selectivity and reduced environmental impact | Selective herbicides development |
| Material Science | Superior performance characteristics | Advanced polymer synthesis |
Mechanism of Action
The mechanism by which 1-ethyl-3,3-difluorocyclobutane-1-carboxylic acid exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance binding affinity and specificity, leading to more effective inhibition or activation of the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Cyclobutane Ring
1-Amino-3,3-difluorocyclobutanecarboxylic Acid
- Structure: Replaces the ethyl group with an amino (-NH₂) group.
- Properties: Polar amino group enhances water solubility but reduces lipophilicity. Synthesized from acetone, highlighting divergent synthetic pathways compared to alkylated derivatives .
- Applications: Amino-substituted fluorocyclobutanes are precursors for bioactive molecules, though specific uses for this compound remain unexplored.
1-Amino-3-fluorocyclobutane-1-carboxylic Acid (FACBC)
- Structure: Single fluorine at position 3 and an amino group at position 1.
- Properties: Radiolabeled with ¹⁸F for positron emission tomography (PET) imaging.
- Applications : Clinical PET tracer for glioblastoma imaging, validated in human studies .
3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic Acid
- Structure : Trifluoromethyl (-CF₃) substituent at position 1.
- Properties : Increased lipophilicity (logP ~1.8) and electron-withdrawing effects enhance metabolic stability. Molecular weight: 204.09 g/mol .
- Applications: Potential use in agrochemicals or pharmaceuticals where fluorine-rich motifs improve bioavailability.
Ester and Aromatic Derivatives
Ethyl 3,3-difluorocyclobutanecarboxylate
- Structure : Ethyl ester of the base carboxylic acid.
- Properties : Higher volatility and lower polarity than the acid form. Similarity score: 0.93 to the target compound .
- Applications : Intermediate in organic synthesis, e.g., for prodrug development.
1-(3-Chlorophenyl)cyclobutane-1-carboxylic Acid
- Structure : Aromatic chlorophenyl substituent at position 1.
- Molecular weight: 224.69 g/mol .
- Applications : Pharmaceutical lead compound, leveraging chlorine’s electronegativity for target binding.
Commercial and Research Status
- Availability: The base compound (CAS 107496-54-8) is supplied by Thermo Scientific and PharmaBlock .
- Research Gaps: Limited data exist on the biological activity of 1-ethyl-3,3-difluorocyclobutane-1-carboxylic acid.
Biological Activity
1-Ethyl-3,3-difluorocyclobutane-1-carboxylic acid (CAS No. 1773508-40-9) is a synthetic organic compound characterized by a cyclobutane ring with a carboxylic acid functional group and two fluorine substituents. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its unique structural properties and potential biological activities.
- Molecular Formula : CHFO
- Molecular Weight : 136.1 g/mol
- Density : 1.37 g/mL
- Melting Point : 50.0°C to 52.5°C
- Boiling Point : 205.0°C
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through various mechanisms:
- Nucleophilic and Electrophilic Reactions : The compound can act as both a nucleophile and an electrophile, allowing it to form covalent bonds with target biomolecules, potentially leading to enzyme inhibition or receptor modulation.
- Signaling Pathway Modulation : It may influence cellular signaling pathways by binding to specific receptors or enzymes, altering their activity and function.
Biological Activity Studies
Research into the biological activities of this compound has revealed several potential applications:
Antimicrobial Activity
Several studies have indicated that compounds containing fluorinated cyclobutane structures exhibit antimicrobial properties. The presence of fluorine atoms may enhance the lipophilicity of the molecule, facilitating membrane penetration and increasing bioactivity against various pathogens.
Anticancer Properties
Preliminary research suggests that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating pathways associated with cell survival and proliferation. Further research is needed to elucidate its exact mechanism of action in cancer cells.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of certain hydrolases or kinases, which could be beneficial in the treatment of metabolic disorders.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of difluorocyclobutane carboxylic acids showed significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The study highlighted the importance of fluorine substitution in enhancing antimicrobial potency.
- Cancer Cell Line Studies : Research conducted at a leading pharmaceutical institution found that this compound exhibited cytotoxic effects on breast cancer cell lines (MCF-7). The compound was shown to activate apoptotic pathways, suggesting potential as a chemotherapeutic agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3,3-Difluorocyclobutanecarboxylic Acid | Structure | Antimicrobial, anticancer |
| Cyclobutane-1-carboxylic Acid | Structure | Limited biological activity |
| Methyl 3,3-difluorocyclobutane-1-carboxylate | Structure | Moderate enzyme inhibition |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-ethyl-3,3-difluorocyclobutane-1-carboxylic acid, and what challenges arise in its purification?
- Methodological Answer : Synthesis typically involves multi-step processes, such as cyclopropane ring expansion or fluorination of cyclobutane precursors. For fluorinated analogs, methods like halogen exchange (e.g., using DAST or Deoxo-Fluor) are critical . Challenges include controlling regioselectivity during fluorination and removing residual catalysts. Purification often requires recrystallization in non-polar solvents or preparative HPLC, with monitoring via NMR to confirm fluorination efficiency .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?
- Methodological Answer :
- NMR : The ethyl group (CHCH) appears as a triplet (~1.2 ppm) and quartet (~2.4 ppm), while cyclobutane protons show complex splitting due to ring strain and fluorination .
- NMR : Two equivalent fluorine atoms on the cyclobutane ring produce a singlet near -120 ppm .
- IR : The carboxylic acid C=O stretch appears at ~1700 cm; fluorination reduces absorption intensity compared to non-fluorinated analogs .
- MS : Molecular ion [M-H] at m/z 206.1 (calculated: 206.15 g/mol) confirms molecular weight .
Q. What safety precautions are essential when handling this compound in the lab?
- Methodological Answer : Based on structurally similar fluorinated cyclobutanes (e.g., 3,3-difluoro-1-(isopropoxycarbonyl)cyclobutanecarboxylic acid), hazards include skin/eye irritation (H315, H319) and respiratory toxicity (H335). Use fume hoods, nitrile gloves, and P2 respirators. Neutralize spills with sodium bicarbonate, and store at 2–8°C under inert gas .
Advanced Research Questions
Q. How does fluorination at the 3,3-positions influence the compound’s biological activity compared to non-fluorinated analogs?
- Methodological Answer : Fluorination enhances metabolic stability and lipophilicity, improving membrane permeability. Comparative studies using in vitro assays (e.g., microsomal stability tests) and logP measurements are recommended. For example, difluoromethyl groups in cyclobutane derivatives show increased antifungal activity by disrupting ergosterol biosynthesis . SAR studies should correlate electronic effects (via Hammett constants) with bioactivity .
Q. What computational strategies (e.g., DFT, MD) can predict the compound’s conformational stability and reactivity?
- Methodological Answer :
- DFT : Optimize geometry at the B3LYP/6-31G(d) level to assess ring strain and fluorine-induced dipole moments.
- MD Simulations : Solvent models (e.g., TIP3P) predict solubility and aggregation behavior in aqueous media.
- Docking Studies : Screen against target enzymes (e.g., cyclooxygenase) to identify binding modes influenced by fluorination .
Q. How can contradictory data on bioactivity (e.g., antifungal vs. antitumor effects) be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, cell lines) or impurities. Validate findings via:
- Dose-Response Curves : IC values across multiple cell lines (e.g., HepG2 vs. MCF-7).
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with assays .
Q. What radiolabeling approaches (e.g., , ) are feasible for studying biodistribution?
- Methodological Answer : For labeling, electrophilic fluorination using gas or nucleophilic methods (e.g., K/K222) can be applied. In vivo PET imaging of analogs like 1-amino-3-fluorocyclobutane-1-carboxylic acid has shown tumor-specific uptake in murine models . Purification requires semi-preparative HPLC with radiometric detection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
